n-Hexadecyltrimethylammonium-d42 Chloride
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Overview
Description
n-Hexadecyltrimethylammonium-d42 Chloride is a deuterated version of n-Hexadecyltrimethylammonium Chloride, a quaternary ammonium compound. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The preparation of n-Hexadecyltrimethylammonium-d42 Chloride involves a multi-step synthetic route. Initially, hexadecanol reacts with dimethylamine under specific temperature and pressure conditions in the presence of a CuO/Cr2O3 catalyst supported on silica gel to form hexadecyl dimethyl tertiary amine. This intermediate then reacts with deuterated methyl chloride in the presence of sodium hydroxide to yield this compound .
Chemical Reactions Analysis
n-Hexadecyltrimethylammonium-d42 Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and other applications
Common reagents used in these reactions include sodium hydroxide, deuterated methyl chloride, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Hexadecyltrimethylammonium-d42 Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membranes and as a reagent in biochemical assays.
Medicine: It is used in drug delivery systems and as an antimicrobial agent.
Industry: The compound finds applications in the textile, paper, and petroleum industries as an antistatic agent, softener, and emulsifier .
Mechanism of Action
The mechanism of action of n-Hexadecyltrimethylammonium-d42 Chloride involves its interaction with cell membranes and proteins. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis. In biochemical assays, it can interact with proteins and other biomolecules, altering their structure and function .
Comparison with Similar Compounds
n-Hexadecyltrimethylammonium-d42 Chloride is similar to other quaternary ammonium compounds such as:
Cetyltrimethylammonium Chloride: Used as a surfactant and antiseptic.
Hexadecyltrimethylammonium Bromide: Similar applications but with different counterions.
Dodecyltrimethylammonium Chloride: Used in similar applications but with a shorter alkyl chain
The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling applications .
Properties
Molecular Formula |
C19H42ClN |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
tris(trideuteriomethyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;chloride |
InChI |
InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
InChI Key |
WOWHHFRSBJGXCM-ZBNOAGFHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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